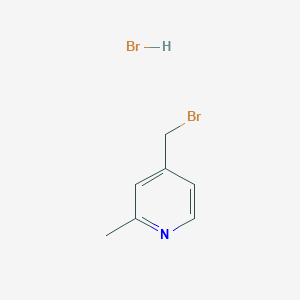

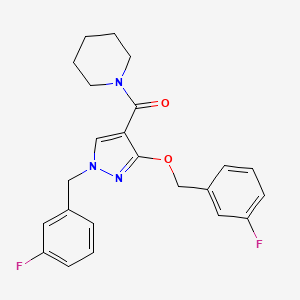

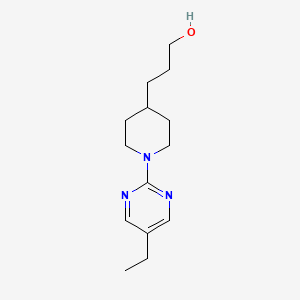

![molecular formula C18H17NO2S B2858677 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide CAS No. 2097904-35-1](/img/structure/B2858677.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Benzamide is a simple amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives and benzamides would involve different processes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings from the furan and thiophene, along with the amide group from the benzamide .Chemical Reactions Analysis

Thiophene and furan derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution . The benzamide portion of the molecule would also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds like this are likely to be solid at room temperature and soluble in common organic solvents .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Thiophene derivatives are known for their wide range of pharmacological activities. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents, among others . The specific structure of this compound could be explored for the development of new drugs with improved efficacy and reduced side effects.

Material Science

The thiophene ring is a key component in the advancement of organic semiconductors . It is used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could contribute to the development of new materials with enhanced electronic properties.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Research into the application of this compound could lead to the creation of more efficient corrosion-resistant coatings for metals, which is crucial in extending the life of machinery and structures.

Anesthetic Agents

Some thiophene derivatives are utilized as voltage-gated sodium channel blockers and are used as dental anesthetics in Europe . The compound’s structure suggests potential use in the development of new anesthetic agents that could offer better control over pain management.

Anti-Atherosclerotic Agents

Thiophene compounds have shown anti-atherosclerotic properties . Investigating this compound could lead to the discovery of novel treatments for atherosclerosis, a major cardiovascular disease, by inhibiting the formation of arterial plaques.

Organic Synthesis

The compound could be used as a precursor in organic synthesis, particularly in the formation of heterocyclic compounds . Its unique structure might allow for the creation of novel synthetic routes or intermediates in the synthesis of complex organic molecules .

Antioxidant Properties

Thiophene derivatives have been reported to exhibit antioxidant properties . This compound could be studied for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.

Kinase Inhibition

Thiophene derivatives are also known for their role in kinase inhibition . This compound could be researched for its potential to inhibit specific kinases, which is a promising approach in the treatment of various cancers and other diseases where kinase activity is dysregulated.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing furan and thiophene moieties have been known to exhibit a broad spectrum of biological activities . They are often involved in interactions with various enzymes and receptors, playing a crucial role in many biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Furan and thiophene derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active sites of enzymes or receptors .

Biochemical Pathways

Furan and thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Furan and thiophene derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature .

Result of Action

Furan and thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGXVZLQCLBRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

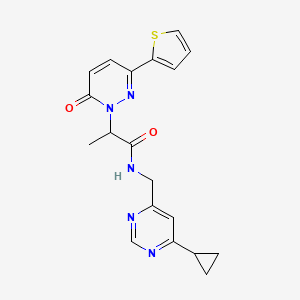

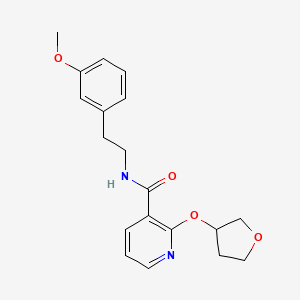

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

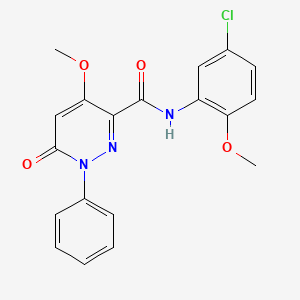

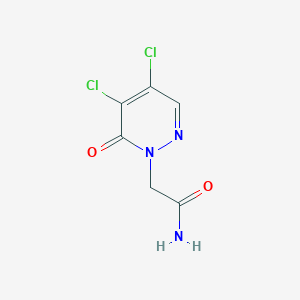

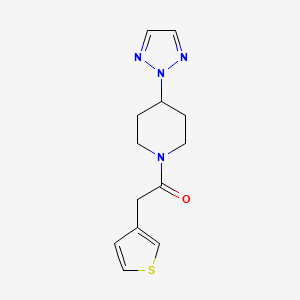

![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)

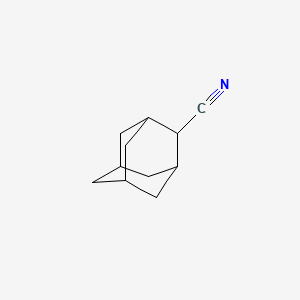

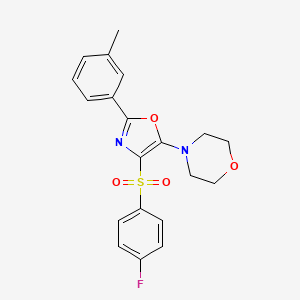

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)